N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride

Description

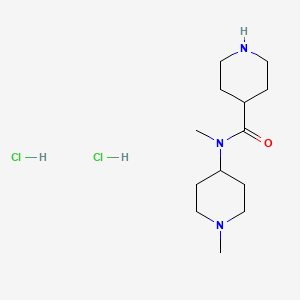

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride is a piperidine-derived compound characterized by a carboxamide backbone substituted with two methyl groups and a 1-methylpiperidin-4-yl moiety. It is a dihydrochloride salt, enhancing its solubility and stability for research applications. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-355702) at 250 mg ($337) and 1 g ($712) quantities . The structural complexity of this compound places it within a broader class of piperidine carboxamides, which are frequently explored for pharmacological activity, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O.2ClH/c1-15-9-5-12(6-10-15)16(2)13(17)11-3-7-14-8-4-11;;/h11-12,14H,3-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBZRKDWWFDZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=O)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that may influence its interaction with biological targets, particularly in the realms of neuropharmacology and medicinal chemistry.

- Molecular Formula : C13H25N3O·2HCl

- Molecular Weight : 312.28 g/mol

- CAS Number : 1171802-05-3

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The piperidine ring structure is known to enhance lipophilicity, facilitating the passage through the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

-

CNS Activity :

- This compound has been evaluated for its potential as an anxiolytic and antidepressant agent. In vitro studies suggest that it may enhance serotonergic and dopaminergic neurotransmission, which are critical pathways in mood regulation.

-

Antiparasitic Activity :

- Preliminary studies have shown that derivatives of piperidine compounds can exhibit antiparasitic properties. The mechanism involves interference with metabolic pathways in parasites, potentially inhibiting their growth and reproduction.

-

Analgesic Properties :

- Some studies have indicated that this compound may possess analgesic effects, likely through modulation of pain pathways in the CNS.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| CNS Effects | Enhanced serotonergic activity | |

| Antiparasitic | Inhibition of parasite growth | |

| Analgesic | Modulation of pain pathways |

Detailed Research Findings

Recent investigations into the pharmacodynamics of this compound have revealed significant insights:

- CNS Effects :

- Antiparasitic Activity :

- Analgesic Properties :

Scientific Research Applications

Pharmacological Applications

1.1. GABA Receptor Modulation

One of the prominent applications of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride is in the modulation of GABA (gamma-aminobutyric acid) receptors. Research has shown that compounds targeting GABA receptors can be effective in treating various neurological disorders, including anxiety and epilepsy. The compound has been evaluated for its agonistic properties on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

Case Study: GABA_A Receptor Agonists

A study synthesized several compounds similar to this compound, assessing their binding affinities and functional activities at GABA_A receptors. The findings indicated that modifications in the piperidine structure could enhance receptor selectivity and potency, paving the way for developing more effective anxiolytic agents .

Synthesis and Characterization

2.1. Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity. Key steps include:

- Formation of Piperidine Derivatives : The initial step typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions to form the desired amide.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability for pharmacological testing .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperidine + Carboxylic Acid | Heat, Catalysts | 70% |

| 2 | Amine + Acid Chloride | Stirring, Room Temp | 85% |

| 3 | Final Hydrochloride Formation | HCl Gas, Cooling | 90% |

Biochemical Research

3.1. Proteomics and Drug Discovery

This compound has been utilized in proteomics research, particularly in screening assays for potential drug candidates targeting various receptors involved in metabolic processes and neurological functions . Its biochemical properties make it suitable for high-throughput screening methods.

Case Study: Drug Discovery Pipeline

In a recent drug discovery pipeline, this compound was screened alongside other piperidine derivatives for their efficacy against specific biological targets related to metabolic syndrome. The results indicated promising activity profiles, suggesting further exploration in clinical settings .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups on the piperidine ring or carboxamide nitrogen, influencing physicochemical and biological properties. Key examples include:

Key Observations :

- Substituent Impact on Bioactivity : The addition of aromatic groups (e.g., naphthyl in ) enhances antiviral activity, while morpholine derivatives () may improve solubility for in vitro assays.

- Halogenation : Bromine substitution () introduces steric and electronic effects that could alter target binding compared to the parent compound.

Pharmacokinetic and Regulatory Considerations

- Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, facilitating in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.